molecular formula C8H9N3O2 B1354433 4-Azido-1,2-dimethoxybenzene CAS No. 87587-62-0

4-Azido-1,2-dimethoxybenzene

Cat. No.: B1354433
CAS No.: 87587-62-0
M. Wt: 179.18 g/mol
InChI Key: AYAUGIRPNJJDLZ-UHFFFAOYSA-N
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Description

4-Azido-1,2-dimethoxybenzene: is an organic compound characterized by the presence of an azido group (-N₃) and two methoxy groups (-OCH₃) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-1,2-dimethoxybenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., halide) on the benzene ring is replaced by an azide ion (N₃⁻). This reaction can be facilitated by using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-1,2-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Major Products:

    1,2,3-Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Chemistry: 4-Azido-1,2-dimethoxybenzene is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and aziridines . These heterocycles have significant applications in medicinal chemistry and material sciences.

Biology and Medicine: The compound’s derivatives, such as triazoles, exhibit biological activities including antimicrobial, anticancer, and antiviral properties . These derivatives are being explored for their potential therapeutic applications.

Industry: In material sciences, this compound is used in the development of advanced polymers and cross-linking agents . The azido group facilitates the formation of strong covalent bonds, enhancing the mechanical properties of the materials.

Mechanism of Action

The mechanism of action of 4-Azido-1,2-dimethoxybenzene primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a dipolarophile, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both azido and methoxy groups, which confer distinct reactivity and solubility properties. The combination of these functional groups makes it a versatile compound for various synthetic and industrial applications.

Properties

IUPAC Name

4-azido-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-12-7-4-3-6(10-11-9)5-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAUGIRPNJJDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=[N+]=[N-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476257
Record name Benzene, 4-azido-1,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87587-62-0
Record name Benzene, 4-azido-1,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azido-1,2-dimethoxybenzene
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